

Unveiling 2-Benzofuranylglyoxal Hydrate: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Benzofuranylglyoxal hydrate*

Cat. No.: B589250

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

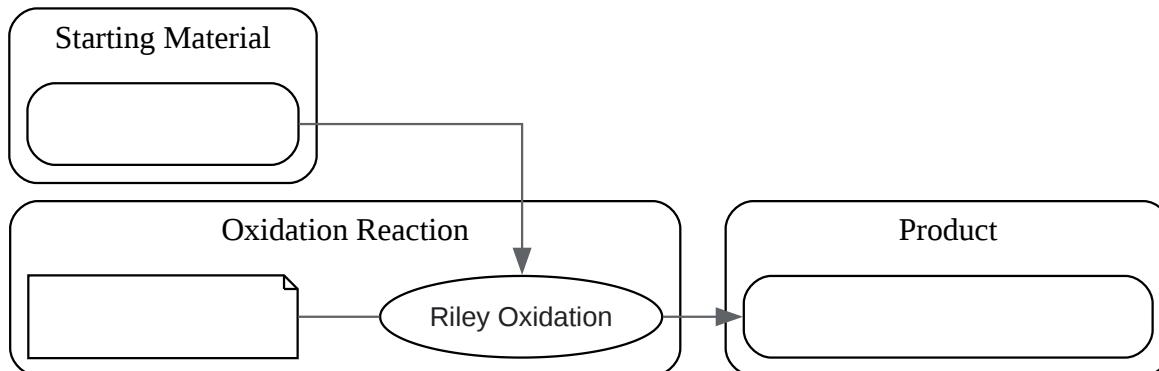
Introduction

2-Benzofuranylglyoxal hydrate, a molecule of interest within the scientific community, holds potential as a versatile synthetic intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known properties. While the history of its initial synthesis is not extensively documented in publicly available literature, its structural components—the benzofuran ring and the glyoxal hydrate moiety—are well-studied, offering insights into its reactivity and potential biological significance. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3][4]} Similarly, glyoxal and its derivatives are recognized for their chemical reactivity and have been studied for their roles in various biological processes, including the formation of advanced glycation end-products (AGEs).^{[1][2][5][6][7]}

Physicochemical Properties

Quantitative data for **2-Benzofuranylglyoxal hydrate** is primarily available through chemical suppliers. A summary of its key physicochemical properties is presented below for easy reference.

Property	Value	Source
CAS Number	131922-15-1	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₀ H ₈ O ₄	--INVALID-LINK--
Molecular Weight	192.17 g/mol	--INVALID-LINK--, --INVALID-LINK--


Note: Detailed experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available in the searched literature. Researchers are advised to perform their own analyses upon acquiring a sample.

Synthesis and Discovery

The discovery of **2-Benzofuranylglyoxal hydrate** is not attributed to a specific individual or a landmark publication but rather appears to have emerged as a compound of interest for chemical synthesis and research. Its preparation is not explicitly detailed in readily accessible scientific literature; however, a plausible and widely utilized synthetic route for analogous aryl glyoxals is the Riley oxidation of the corresponding aryl methyl ketone.^{[8][9][10]} In this case, the precursor would be 2-acetylbenzofuran.

The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize a methylene group adjacent to a carbonyl group, yielding a 1,2-dicarbonyl compound.^{[8][9][10]}

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Benzofuranylglyoxal hydrate** via Riley oxidation.

Experimental Protocol: General Procedure for Riley Oxidation

While a specific protocol for the synthesis of **2-Benzofuranylglyoxal hydrate** is not available, the following is a general procedure for the Riley oxidation of an aryl methyl ketone that can be adapted by researchers.

Materials:

- Aryl methyl ketone (e.g., 2-acetylbenzofuran) (1.0 eq)
- Selenium dioxide (SeO_2) (2.0 eq)
- 1,4-Dioxane (solvent)
- Diethyl ether
- Celite

Procedure:


- In a pressure tube, dissolve the aryl methyl ketone (1.0 eq) in 1,4-dioxane.

- Add selenium dioxide (2.0 eq) to the solution at room temperature (23 °C).
- Stir the resulting suspension vigorously and heat to 100 °C.
- Monitor the reaction progress (e.g., by TLC or LC-MS). After completion (typically several hours), stop the heating.
- Dilute the reaction mixture with diethyl ether.
- Filter the suspension through a short pad of Celite and wash the pad with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired 1,2-dicarbonyl product.[11]

Safety Precaution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10]

Mechanism of the Riley Oxidation

The mechanism of the Riley oxidation of a ketone involves several key steps:

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Riley oxidation of a ketone.

The reaction is initiated by the attack of the enol form of the ketone on the electrophilic selenium atom of selenium dioxide. This is followed by a rearrangement and the elimination of a water molecule. A subsequent attack by water at the alpha-carbon and further elimination steps lead to the formation of the 1,2-dicarbonyl product and the precipitation of elemental selenium.[8]

Potential Biological Significance and Future Directions

While no specific biological activities or signaling pathway involvements have been reported for **2-Benzofuranylglyoxal hydrate**, its constituent parts suggest potential areas for investigation.

- Benzofuran Core: The benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Research into **2-Benzofuranylglyoxal hydrate** could explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
- Glyoxal Moiety: Glyoxals are known to be reactive dicarbonyl compounds that can interact with biological macromolecules. They are implicated in the formation of advanced glycation end-products (AGEs), which are associated with various chronic diseases.[\[2\]](#)[\[5\]](#) Studies on **2-Benzofuranylglyoxal hydrate** could investigate its potential to modulate AGE formation or its effects on cellular processes. For instance, glyoxal itself has been shown to induce inflammatory responses in vascular endothelial cells and can cause cellular damage through oxidative stress.[\[1\]](#)[\[2\]](#)

Given the lack of specific data, future research on **2-Benzofuranylglyoxal hydrate** should focus on:

- Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and obtaining comprehensive spectroscopic and physicochemical data.
- Biological Screening: Evaluating the compound for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Mechanism of Action Studies: If biological activity is observed, elucidating the underlying mechanism of action and identifying any specific signaling pathways involved.

This technical guide serves as a foundational resource for researchers interested in **2-Benzofuranylglyoxal hydrate**. While much remains to be discovered about this intriguing molecule, the information presented here provides a solid starting point for future investigations into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyoxal causes inflammatory injury in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Glyoxal on Plasma Membrane and Cytosolic Proteins of Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-04937319 (hydrate) | C22H22N6O5 | CID 163335277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: differentiation between linear and angular isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malonyldialdehyde and glyoxal act differently on low-density lipoproteins and endotheliocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyoxal damages human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. adichemistry.com [adichemistry.com]
- 11. Riley Oxidation | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [Unveiling 2-Benzofuranylglyoxal Hydrate: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589250#discovery-and-history-of-2-benzofuranylglyoxal-hydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com